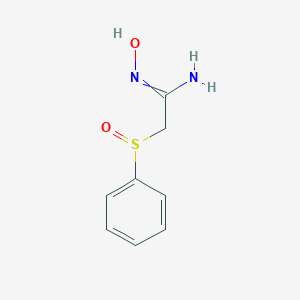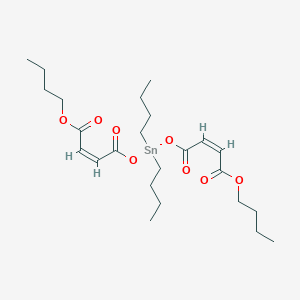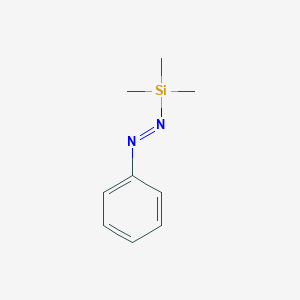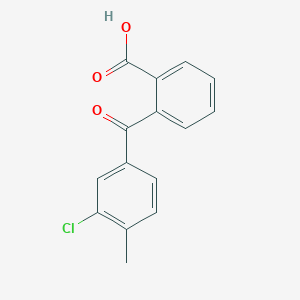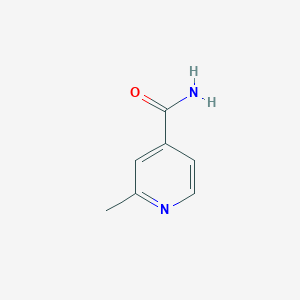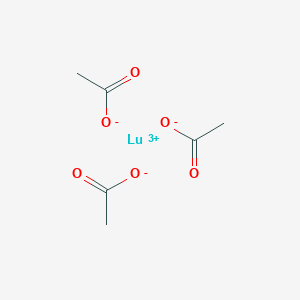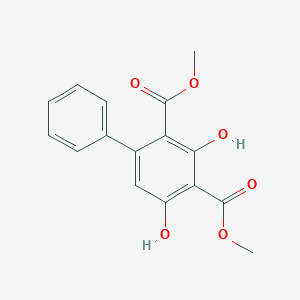
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester, also known as caffeic acid dimethyl ester (CADME), is a natural compound found in various plants, including coffee, honey, and propolis. CADME has been studied extensively for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of CADME is not fully understood, but it is believed to act through multiple pathways. CADME has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines. In addition, CADME has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt pathway.
生化和生理效应
CADME has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hepatoprotective effects. CADME has been shown to scavenge free radicals and inhibit lipid peroxidation, which can protect against oxidative stress-induced tissue damage. In addition, CADME has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which can reduce inflammation-induced tissue damage. CADME has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
CADME has several advantages for lab experiments, including its availability, low cost, and low toxicity. CADME can be easily synthesized from 3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester acid, which is a common natural product. In addition, CADME has been shown to have low toxicity in various animal models, indicating its potential as a safe therapeutic agent. However, CADME has several limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. These limitations can affect the bioavailability and stability of CADME in vivo, and may require the use of solubilizing agents and pH-adjusting agents in lab experiments.
未来方向
CADME has shown promising therapeutic potential in various diseases, and future research should focus on its clinical applications. Some possible future directions for CADME research include:
1. Clinical trials to evaluate the efficacy and safety of CADME in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and diabetes.
2. Development of novel drug delivery systems for CADME to improve its bioavailability and stability in vivo.
3. Investigation of the synergistic effects of CADME with other natural compounds or conventional drugs in various diseases.
4. Elucidation of the molecular mechanisms of CADME action and identification of its molecular targets.
5. Development of CADME derivatives with improved pharmacological properties, such as increased solubility and stability.
In conclusion, CADME is a natural compound with promising therapeutic potential in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further research and clinical development. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop novel drug delivery systems and derivatives with improved pharmacological properties.
合成方法
CADME can be synthesized by esterification of 3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester acid with methanol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization or column chromatography.
科学研究应用
CADME has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and diabetes. CADME has been shown to exhibit antioxidant and anti-inflammatory activities, which can protect against oxidative stress and inflammation-induced tissue damage. In addition, CADME has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
属性
CAS 编号 |
16632-06-7 |
|---|---|
产品名称 |
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester |
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
dimethyl 2,4-dihydroxy-6-phenylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H14O6/c1-21-15(19)12-10(9-6-4-3-5-7-9)8-11(17)13(14(12)18)16(20)22-2/h3-8,17-18H,1-2H3 |
InChI 键 |
JCTBTQXHTCKYMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)O)C(=O)OC)O |
规范 SMILES |
COC(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)O)C(=O)OC)O |
同义词 |
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



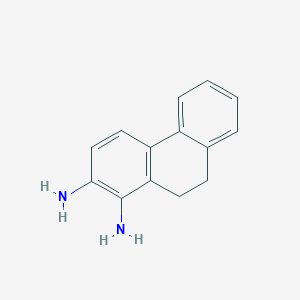

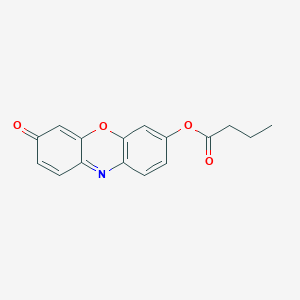
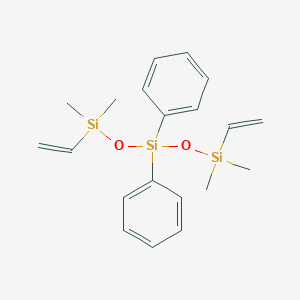
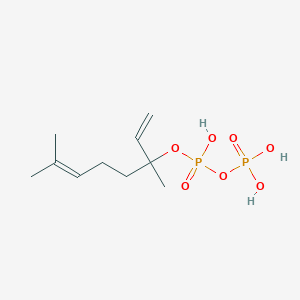
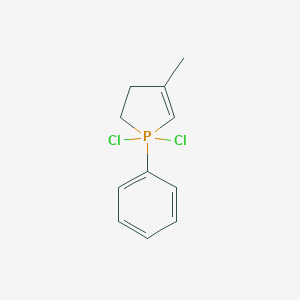
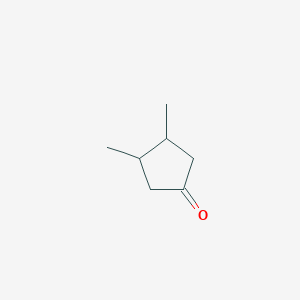
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
